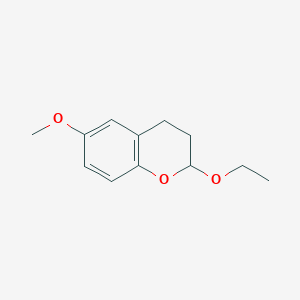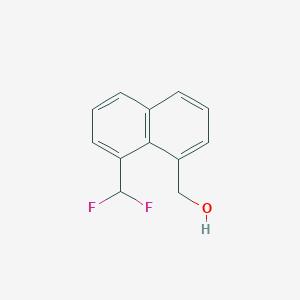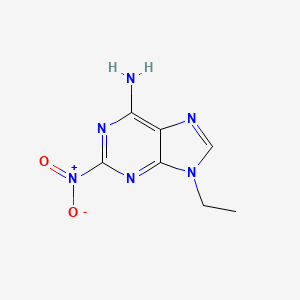
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two hydroxyl groups at positions 6 and 7, and a carboxylic acid group at position 1 on the tetrahydronaphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of methyl naphthalene to form formaldehyde, followed by a reduction reaction to yield the desired compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects on biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Lacks the hydroxyl groups at positions 6 and 7.
5,6,7,8-Tetrahydro-2-naphthoic acid: Has a different substitution pattern on the naphthalene ring.
Salsolinol: A related compound with neurotoxic and neuroprotective properties.
Uniqueness
6,7-Dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c12-9-4-6-2-1-3-7(11(14)15)8(6)5-10(9)13/h4-5,7,12-13H,1-3H2,(H,14,15) |
Clé InChI |
XELHHANJPWJMBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=CC(=C(C=C2C1)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,3,4-Trimethylfuro[3,4-C]quinoline](/img/structure/B11894152.png)
![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)

![3-Cyclobutyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11894170.png)

